molecular formula C8H10ClN3O B13320313 4-Chloro-6-cyclobutoxypyrimidin-5-amine

4-Chloro-6-cyclobutoxypyrimidin-5-amine

Cat. No.: B13320313
M. Wt: 199.64 g/mol
InChI Key: YSMFDBCVCDVHST-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclobutoxypyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 4, a cyclobutoxy group at position 6, and an amine group at position 4. The cyclobutoxy group introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological activity compared to smaller substituents.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

4-chloro-6-cyclobutyloxypyrimidin-5-amine

InChI

InChI=1S/C8H10ClN3O/c9-7-6(10)8(12-4-11-7)13-5-2-1-3-5/h4-5H,1-3,10H2

InChI Key

YSMFDBCVCDVHST-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutoxypyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences between 4-Chloro-6-cyclobutoxypyrimidin-5-amine and related compounds:

Compound Name Substituents (Positions) CAS Number Key Features
4-Chloro-6-cyclobutoxypyrimidin-5-amine Cl (4), cyclobutoxy (6), NH₂ (5) Not provided Bulky cyclobutoxy group enhances lipophilicity; potential steric hindrance.
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OMe (6), NH₂ (5), Me (2) 88474-31-1 Methoxy group improves solubility; methyl at C2 adds stability.
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine Cl (4), cyclopropylmethoxy (6), NH₂ (5) 1343829-70-8 Cyclopropylmethoxy balances lipophilicity and metabolic stability.
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Not provided Dichloro substitution increases electrophilicity; methoxy stabilizes ring.
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine Cl (6), NO₂ (5), NMePh (4) Not provided Nitro and phenyl groups enhance electron-withdrawing effects and π-stacking.

Physicochemical Properties

  • Melting Points : 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K , while methoxy- and methyl-substituted derivatives (e.g., 88474-31-1) may have lower melting points due to reduced symmetry .
  • Crystal Packing : Chlorine and nitrogen interactions (e.g., Cl···N distances of ~3.09–3.10 Å in ) stabilize crystal structures . The cyclobutoxy group’s bulk may disrupt such interactions, altering solid-state properties.

Biological Activity

4-Chloro-6-cyclobutoxypyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chloro substituent at the fourth position and a cyclobutoxy group at the sixth position. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3 with a molecular weight of approximately 202.65 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry as a scaffold for drug development.

Chemical Structure and Properties

The unique structure of 4-Chloro-6-cyclobutoxypyrimidin-5-amine allows it to interact with various biological targets, making it a candidate for therapeutic applications. The presence of the cyclobutoxy group imparts distinct steric and electronic properties compared to other similar compounds, influencing its reactivity and interaction profile.

PropertyValue
Molecular FormulaC9H10ClN3C_9H_{10}ClN_3
Molecular Weight202.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that 4-Chloro-6-cyclobutoxypyrimidin-5-amine acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzyme active sites, thereby inhibiting their function. This interaction can alter cellular responses and signal transduction pathways, which is crucial for its pharmacological potential in treating various diseases.

Antimicrobial Activity

Studies have suggested that 4-Chloro-6-cyclobutoxypyrimidin-5-amine exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which positions it as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • In vitro Studies : A study evaluated the compound's effectiveness against several bacterial strains, reporting a minimum inhibitory concentration (MIC) that indicates significant antibacterial activity (exact MIC values not specified). The results suggest that the compound could be a lead candidate for further development in antimicrobial therapies.
  • Enzyme Inhibition Assays : In enzyme inhibition studies, 4-Chloro-6-cyclobutoxypyrimidin-5-amine was found to effectively inhibit specific enzymes involved in metabolic pathways related to inflammation and infection. These findings are critical as they provide insight into the compound's potential therapeutic mechanisms.
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the importance of the cyclobutoxy group in enhancing biological activity. For instance, compounds like 2-Aminopyrimidine and 4-Chloro-6-methoxypyrimidin-5-amine were analyzed, revealing that modifications in the structure significantly affect their biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameSimilarityDescription
2-Aminopyrimidine0.66A simpler analog lacking the cyclobutoxy group.
2-Cyclopropoxypyrimidin-5-amine0.70Similar structure but features a cyclopropoxy group.
4-Chloro-6-methoxypyrimidin-5-amine0.80Contains a methoxy group instead of cyclobutoxy.
4-Chloro-6-isopropoxypyrimidine0.75Has an isopropoxy substituent at the sixth position.

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